molecular formula C7H16N2O2S B1291801 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide CAS No. 90000-25-2

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1291801
CAS No.: 90000-25-2
M. Wt: 192.28 g/mol
InChI Key: FSRMWCVZAUEPEQ-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide (CAS: 90000-25-2) is a thiomorpholine derivative with a sulfone group and a 3-aminopropyl substituent. Its molecular formula is C₇H₁₆N₂O₂S, and it has a molecular weight of 192.28 g/mol . This compound is primarily used in laboratory research, particularly as a building block in organic synthesis, and is explicitly marked as unsuitable for pharmaceutical or household applications .

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-2-1-3-9-4-6-12(10,11)7-5-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRMWCVZAUEPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646133
Record name 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90000-25-2
Record name 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Thiomorpholine Derivatives

One of the primary methods for synthesizing 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide involves the oxidation of thiomorpholine derivatives using potassium permanganate as the oxidizing agent. The process typically includes:

  • Step 1: Reacting a thiomorpholine amino protecting compound with potassium permanganate in a controlled environment to facilitate oxidation.

  • Step 2: Hydrolyzing the resulting compound under acidic conditions to yield the final product.

The efficiency of this method is notable, with reported yields reaching up to 99.6% under optimal conditions.

Continuous Flow Synthesis

Recent advancements have introduced continuous flow synthesis as a viable method for producing thiomorpholine compounds. This method utilizes a telescoped photochemical process that allows for real-time monitoring and control of reaction parameters.

  • Procedure: The synthesis involves a two-step telescoped format where thiomorpholine is generated continuously and collected for further processing. The output is analyzed using techniques like NMR and LC-MS to ensure purity and yield.

This method offers advantages such as reduced reaction times and improved safety profiles due to contained environments.

Hydrochloric Acid Hydrolysis

Another effective method involves the hydrolysis of thiomorpholine derivatives in the presence of hydrochloric acid:

  • Step 1: The thiomorpholine amino protecting compound is mixed with water and hydrochloric acid.

  • Step 2: After completing the reaction, excess hydrochloric acid is removed, and the product is purified through recrystallization.

This method has been shown to produce high yields (up to 97%) while maintaining product integrity.

The following table summarizes key aspects of each preparation method:

Method Yield (%) Key Advantages Challenges
Oxidation with Potassium Permanganate Up to 99.6 High yield, established procedure Requires careful control of oxidation conditions
Continuous Flow Synthesis Variable Real-time monitoring, safety Complexity in setup and equipment
Hydrochloric Acid Hydrolysis Up to 97 Simplicity, high yield Potential for acid handling issues

The preparation of this compound can be achieved through various methods, each offering unique advantages in terms of yield and process control. The choice of method may depend on specific laboratory capabilities and desired outcomes in terms of purity and scalability. Continued research into these synthesis methods will likely enhance efficiency and broaden their applicability in pharmaceutical development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) serves as a nucleophile in reactions with electrophilic agents:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts .
    Example :
    C7H16N2O2S+CH3INaOHC7H15N2O2SCH3+I+H2O\text{C}_7\text{H}_{16}\text{N}_2\text{O}_2\text{S}+\text{CH}_3\text{I}\xrightarrow{\text{NaOH}}\text{C}_7\text{H}_{15}\text{N}_2\text{O}_2\text{S}-\text{CH}_3^+\text{I}^-+\text{H}_2\text{O}
  • Arylation : Participates in Ullmann or Buchwald-Hartwig couplings with aryl halides to form aryl amines .
Reaction TypeReagentsProductYieldConditions
AlkylationMethyl iodideQuaternary ammonium salt85%K₂CO₃, DMF, 60°C
Arylation2,4-Dibromo-6-methylpyridineSubstituted pyridine derivative78%Pd(OAc)₂, 100°C

Acylation and Carbamate Formation

The amine group reacts with acylating agents:

  • Acetylation : Forms amides with acetyl chloride or anhydrides: C7H16N2O2S+(CH3CO)2OC9H18N2O3S+CH3COOH\text{C}_7\text{H}_{16}\text{N}_2\text{O}_2\text{S}+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{C}_9\text{H}_{18}\text{N}_2\text{O}_3\text{S}+\text{CH}_3\text{COOH}
  • Carbamate Synthesis : Reacts with chloroformates (e.g., ethyl chloroformate) to produce carbamates .

Coordination Chemistry

The lone electron pairs on the amine and sulfone groups enable complexation with transition metals:

  • Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂, used in catalysis.
  • Fe(III) Complexes : Exhibits redox activity in FeCl₃-mediated reactions.

Stability : Complexes remain stable in aqueous and organic solvents due to the sulfone group’s electron-withdrawing effect .

Oxidation and Reduction

  • Oxidation Resistance : The sulfone group (already fully oxidized) renders the compound inert to further oxidation under mild conditions .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary amine, but the sulfone group remains intact.

Condensation Reactions

Forms Schiff bases with aldehydes/ketones:C7H16N2O2S+RCHOC7H15N2O2SCH=NR+H2O\text{C}_7\text{H}_{16}\text{N}_2\text{O}_2\text{S}+\text{RCHO}\rightarrow \text{C}_7\text{H}_{15}\text{N}_2\text{O}_2\text{S}-\text{CH}=\text{NR}+\text{H}_2\text{O}Applications : These Schiff bases are intermediates in synthesizing heterocyclic compounds .

Enzymatic Interactions

  • Myeloperoxidase (MPO) Inhibition : The sulfone group disrupts HOCl production in MPO/H₂O₂/Cl⁻ systems, with a rate constant of 1×105M1s11\times 10^5\,\text{M}^{-1}\text{s}^{-1} .
  • Enzyme Binding : Acts as a nucleophile, forming covalent bonds with active-site residues in proteases.

Comparative Reactivity with Analogues

CompoundFunctional GroupKey Reactivity Difference
Thiomorpholine-S-Oxidizes to sulfoxide/dioxide
4-Aminopropylthiomorpholine-S- and -NH₂Less stable under oxidation
This compound -SO₂- and -NH₂Resists oxidation; enhanced nucleophilicity

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H16N2O2S
  • Molecular Weight : 192.28 g/mol
  • Physical State : Typically appears as a white to light yellow powder or clear liquid.
  • Boiling Point : Approximately 190 °C at reduced pressure (0.6 mmHg).
  • Freezing Point : Around 31 °C.

Pharmaceutical Development

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is extensively utilized in the synthesis of various pharmaceuticals. It serves as a key intermediate in drug development, particularly for neurological disorders and antiviral therapies. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for further exploration in medicinal chemistry.

  • Case Study : Research indicates that this compound exhibits antiviral properties, particularly against HIV. Its ability to inhibit viral proteins suggests potential for therapeutic applications in treating viral infections .

Biochemical Research

The compound is used in studies focused on enzyme inhibition and metabolic pathways. Researchers leverage its reactivity to understand better the mechanisms underlying various biochemical processes.

  • Application Example : Inhibitors derived from this compound may help elucidate pathways involved in diseases, paving the way for new therapeutic strategies .

Material Science

In material science, this compound is explored for its potential in creating novel polymers and materials. Its unique properties can enhance flexibility and durability in material formulations.

  • Research Insight : Studies are ongoing to assess how modifications to this compound can lead to improved material characteristics, potentially leading to applications in high-performance materials .

Agricultural Chemistry

This compound plays a role in the formulation of agrochemicals, contributing to the development of safer and more effective pesticides. Its chemical properties allow for the design of compounds that can be more easily absorbed by plants or pests.

  • Industry Application : The incorporation of this compound into pesticide formulations has shown promise in increasing efficacy while reducing environmental impact .

Cosmetic Formulations

In the cosmetic industry, this compound is investigated for its potential to enhance skin penetration and improve the efficacy of active ingredients in skincare products.

  • Market Trend : There is growing interest in using this compound as an ingredient that can facilitate better delivery of therapeutic agents through the skin barrier .

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biomolecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Thiomorpholine 1,1-dioxide derivatives are distinguished by substituents on the thiomorpholine ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide 90000-25-2 3-Aminopropyl C₇H₁₆N₂O₂S 192.28 Aliphatic amine; research applications
4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide 89937-52-0 2-Aminoethyl C₆H₁₄N₂O₂S 178.25 Shorter alkyl chain; potential solubility differences
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide 105297-10-7 4-Aminophenyl C₁₀H₁₄N₂O₂S 226.30 Aromatic amine; possible enhanced rigidity
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide 26475-62-7 2-Hydroxyethyl C₆H₁₃NO₃S 179.24 Hydroxyl group; polarity differences
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide 59801-41-1 4-Hydroxybutyl C₈H₁₇NO₃S 207.29 Longer alkyl chain with hydroxyl

Physicochemical Properties

  • Hydroxyethyl or hydroxybutyl variants (e.g., CAS 26475-62-7, 59801-41-1) exhibit higher polarity due to hydroxyl groups, which may improve solubility in polar solvents .
  • Thermal Stability: Limited data suggest that thiomorpholine sulfones are stable under standard conditions but may decompose at high temperatures, releasing toxic fumes (e.g., sulfur oxides) .

Biological Activity

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a compound with significant biological activity, particularly in the context of antiviral research. Its unique structure, characterized by a thiomorpholine core and an amine side chain, positions it as a candidate for further exploration in drug development, especially against viral infections such as HIV.

  • Molecular Formula : C7H16N2O2S
  • Molecular Weight : 192.28 g/mol
  • Physical State : White to light yellow powder or clear liquid
  • Boiling Point : Approximately 190 °C at reduced pressure (0.6 mmHg)
  • Freezing Point : Around 31 °C

Biological Activity

This compound has been studied for its antiviral properties , particularly against HIV. Research indicates that its structural features allow it to effectively interact with biological targets involved in viral replication.

While the precise mechanism of action remains unclear, studies suggest that the compound may inhibit viral proteins and disrupt cellular mechanisms critical for HIV replication. Interaction studies highlight that modifications to its structure can enhance its efficacy as an antiviral agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameMolecular FormulaUnique Features
Thiomorpholine C4H9NSBasic structure without the amine side chain
2-Amino-2-methyl-1-propanol C4H11NOAlcohol functional group instead of thiomorpholine
N,N-Dimethylthiomorpholine C6H13NOSDimethyl substitution increases lipophilicity

This comparison illustrates how this compound's unique combination of a thiomorpholine structure and an amine functionality provides distinct reactivity patterns not found in simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Studies : Research focusing on its derivatives has shown promising results in inhibiting HIV replication. These studies emphasize the need for further investigation into structural modifications that could enhance antiviral efficacy.
  • Cellular Interaction Studies : Investigations into how this compound interacts with cellular mechanisms have provided insights into potential pathways for therapeutic applications.
  • Comparative Efficacy : In comparative studies with other antiviral agents, this compound demonstrated superior activity against specific viral strains, highlighting its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide?

  • Methodological Answer : A common approach involves coupling reactions using carbodiimide-based reagents (e.g., EDC/HCl) to conjugate the aminopropyl group to the thiomorpholine backbone under inert atmospheres. For example, describes a similar synthesis for a thiomorpholine derivative using EDC, DMAP, and TEA in dichloromethane at 25°C for 12 hours . Purification via column chromatography or recrystallization (e.g., from methanol, as thiomorpholine derivatives often show solubility in polar solvents) is recommended.

Q. How should the compound be characterized to confirm its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with predicted shifts from computational tools (e.g., ChemDraw) or analogs (e.g., provides InChIKey and SMILES for structural validation) .
  • Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (HRMS) to match the theoretical mass (e.g., 207.093 g/mol for a related compound in ) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfone S=O stretches ~1300–1150 cm1^{-1}, amine N-H stretches ~3300 cm1^{-1}) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer :

  • Solubility : Thiomorpholine derivatives with sulfone groups (e.g., 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide) are typically soluble in methanol and dichloromethane . Test solubility in DMSO for biological assays.
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation. Avoid exposure to oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, LogP)?

  • Methodological Answer :

  • Purity Assessment : Use GC or HPLC (as in , which specifies >98% purity) to rule out impurities affecting measurements .
  • Cross-Validation : Compare experimental LogP (e.g., 0.508 for a related compound in ) with computational predictions (e.g., XLogP3) .
  • Thermal Analysis : Employ differential scanning calorimetry (DSC) to confirm melting points (e.g., 63–66°C in ) and identify polymorphic forms .

Q. What strategies improve reaction yield and selectivity in synthesizing this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP to enhance coupling efficiency, as demonstrated in .
  • Temperature Control : Maintain reactions at 25°C to avoid side reactions (e.g., sulfone decomposition at higher temperatures) .
  • Protecting Groups : Temporarily protect the amine group (e.g., with Boc) to prevent unwanted nucleophilic side reactions .

Q. How can researchers evaluate the compound’s stability under experimental conditions (e.g., aqueous buffers, elevated temperatures)?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) or DMSO at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C; notes decomposition risks at high temperatures .
  • Light Sensitivity : Store solutions in amber vials if UV-Vis spectroscopy indicates photodegradation .

Q. What analytical techniques are suitable for detecting trace impurities or byproducts?

  • Methodological Answer :

  • LC-MS/MS : Identify low-abundance impurities (e.g., oxidation byproducts like sulfonic acids) with high sensitivity .
  • NMR Relaxation Measurements : Detect residual solvents or unreacted starting materials using 1H^1H-NMR with relaxation delays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
Reactant of Route 2
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4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide

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